sodium;(6E,8E)-9-(4-fluorophenyl)-3,5-dihydroxy-8-(1-methyltetrazol-5-yl)nona-6,8-dienoate
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Description
Sodium;(6E,8E)-9-(4-fluorophenyl)-3,5-dihydroxy-8-(1-methyltetrazol-5-yl)nona-6,8-dienoate is a useful research compound. Its molecular formula is C17H18FN4NaO4 and its molecular weight is 384.34 g/mol. The purity is usually 95%.
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Biological Activity
Sodium;(6E,8E)-9-(4-fluorophenyl)-3,5-dihydroxy-8-(1-methyltetrazol-5-yl)nona-6,8-dienoate is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C17H18FN4NaO
- Molecular Weight : 460.4 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : This compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may act as a modulator of various receptors, influencing signaling pathways that regulate cellular responses.
- Antioxidant Activity : The presence of hydroxyl groups in its structure suggests potential antioxidant properties, which could mitigate oxidative stress in cells.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Anticancer Activity : Studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. This is believed to be due to its ability to induce apoptosis and inhibit tumor growth.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 12.5 | Apoptosis induction |
A549 | 15.0 | Cell cycle arrest |
HeLa | 10.0 | Inhibition of proliferation |
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models by inhibiting pro-inflammatory cytokines and mediators.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects on breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability with an IC50 value of 12.5 µM due to apoptosis induction .
- Inflammation Model : In an animal model of acute inflammation, treatment with this compound led to a marked decrease in edema and inflammatory markers compared to controls .
- Pharmacokinetics Study : A pharmacokinetic analysis revealed that this compound has favorable absorption characteristics with a half-life suitable for therapeutic applications .
Properties
Molecular Formula |
C17H18FN4NaO4 |
---|---|
Molecular Weight |
384.34 g/mol |
IUPAC Name |
sodium;9-(4-fluorophenyl)-3,5-dihydroxy-8-(1-methyltetrazol-5-yl)nona-6,8-dienoate |
InChI |
InChI=1S/C17H19FN4O4.Na/c1-22-17(19-20-21-22)12(8-11-2-5-13(18)6-3-11)4-7-14(23)9-15(24)10-16(25)26;/h2-8,14-15,23-24H,9-10H2,1H3,(H,25,26);/q;+1/p-1 |
InChI Key |
UACVUQXBFOFEPP-UHFFFAOYSA-M |
Canonical SMILES |
CN1C(=NN=N1)C(=CC2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+] |
Origin of Product |
United States |
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